REACTION_CXSMILES
|
[C:1]([CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][S:10][C:11]1[C:12](=[O:16])[CH2:13][CH2:14][CH:15]=1)([O:3]C)=[O:2].[OH-].[Na+]>CO.O>[C:1]([CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][S:10][C:11]1[C:12](=[O:16])[CH2:13][CH2:14][CH:15]=1)([OH:3])=[O:2] |f:1.2|
|
Name
|
|
Quantity
|
133 mg
|
Type
|
reactant
|
Smiles
|
C(=O)(OC)CCCCCSC=1C(CCC1)=O
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After the reaction
|
Type
|
EXTRACTION
|
Details
|
the reaction mixture was extracted with diethyl ether
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether
|
Type
|
ADDITION
|
Details
|
The extracts were treated in a customary manner
|
Type
|
CUSTOM
|
Details
|
to afford 125 mg of a crude product
|
Type
|
CUSTOM
|
Details
|
The crude product was chromatographed on a thin layer plate with diethyl ether/isopropyl ether/acetic acid (=75/30/3)
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)CCCCCSC=1C(CCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 65 mg | |
YIELD: PERCENTYIELD | 49% | |
YIELD: CALCULATEDPERCENTYIELD | 51.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |